![molecular formula C14H21NO B1299242 1-(3-(o-Tolyloxy)propyl)pyrrolidine CAS No. 864409-16-5](/img/structure/B1299242.png)
1-(3-(o-Tolyloxy)propyl)pyrrolidine
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Overview
Description
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Molecular Structure Analysis
The 1-(3-(o-Tolyloxy)propyl)pyrrolidine molecule contains a total of 37 atoms. There are 21 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecular weight is 219.32 g/mol.Chemical Reactions Analysis
Pyrrolidine compounds have been shown to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Organic Chemistry Applications
1-(3-(o-Tolyloxy)propyl)pyrrolidine, as a derivative of pyrrolidine, participates in a variety of chemical reactions, showcasing its significance in organic synthesis and the development of pharmaceuticals. Pyrrolidine derivatives are pivotal in medicinal chemistry due to their presence in many biologically active molecules. The study of pyrrolidines and their derivatives, including those with tosyloxy groups, provides insights into new synthetic routes and mechanisms, contributing to the synthesis of complex organic substances (Yan et al., 2018).
Medicinal Chemistry and Biological Applications
Pyrrolidine derivatives, including those structurally related to this compound, have demonstrated significant pharmacological potential. They are synthesized for their antiarrhythmic and antihypertensive effects, with specific derivatives showing strong activity in these areas. These effects are often attributed to their alpha-adrenolytic properties, underscoring the importance of pyrrolidine scaffolds in drug development for cardiovascular diseases (Malawska et al., 2002).
Material Science and Electrochemical Applications
Pyrrolidine derivatives also find applications in material science, particularly in the synthesis of electrically conducting films. These materials, derived from pyrrolidine units, exhibit properties such as flexibility and electrical conductivity, making them suitable for a range of applications from sensors to electronic devices (O. Mert et al., 2013).
Synthetic Methodologies and Chemical Properties
Studies on pyrrolidine and its derivatives, including synthetic methodologies, have revealed diverse chemical reactions and properties. For instance, the development of novel synthetic methods allows for the production of complex diamines and other derivatives, which are crucial in medicinal chemistry for their biological activities (Smaliy et al., 2011). Additionally, quantum chemical investigations provide insights into the molecular properties of substituted pyrrolidinones, further demonstrating the versatility and utility of pyrrolidine derivatives in scientific research (Bouklah et al., 2012).
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some pyrrolidine alkaloids have been shown to exert antioxidant, anti-inflammatory, and antibacterial effects .
Biochemical Pathways
Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1-[3-(2-methylphenoxy)propyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-7-2-3-8-14(13)16-12-6-11-15-9-4-5-10-15/h2-3,7-8H,4-6,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOBSQZGLLASGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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